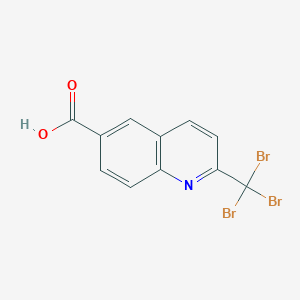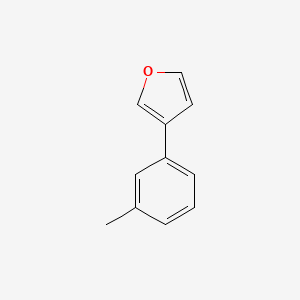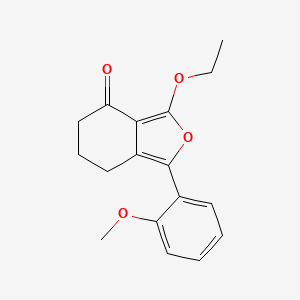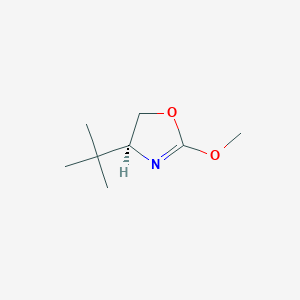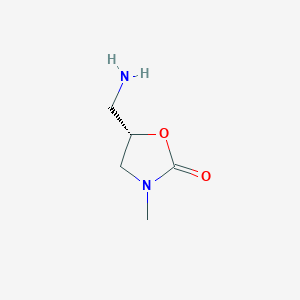
(S)-5-(Aminomethyl)-3-methyloxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-(Aminomethyl)-3-methyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes an oxazolidinone ring with an aminomethyl group at the 5-position and a methyl group at the 3-position. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of the substituents around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing (S)-5-(Aminomethyl)-3-methyloxazolidin-2-one involves the Strecker synthesis, which is a multi-component reaction that includes an aldehyde, ammonia, and hydrogen cyanide . The reaction proceeds through the formation of an imine intermediate, which then undergoes nucleophilic addition by cyanide to form an aminonitrile. The aminonitrile is subsequently hydrolyzed to yield the desired oxazolidinone compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of solid-phase peptide synthesis (SPPS) techniques. Aminomethyl resins are commonly used as functionalized supports for SPPS, allowing for the efficient assembly of the oxazolidinone structure through sequential addition of reagents .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-(Aminomethyl)-3-methyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amines, and other heterocyclic compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
(S)-5-(Aminomethyl)-3-methyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of various fine chemicals and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of (S)-5-(Aminomethyl)-3-methyloxazolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The oxazolidinone ring can also participate in various biochemical pathways, modulating enzyme activity and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminocoumarin derivatives: These compounds share the aminomethyl group and have similar biological activities.
3-Hetarylcoumarins: These compounds also contain heterocyclic rings and exhibit similar reactivity patterns.
Uniqueness
(S)-5-(Aminomethyl)-3-methyloxazolidin-2-one is unique due to its specific stereochemistry and the presence of both an aminomethyl group and an oxazolidinone ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C5H10N2O2 |
|---|---|
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
(5S)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3,6H2,1H3/t4-/m0/s1 |
Clé InChI |
CTCJZEIJGYQHQH-BYPYZUCNSA-N |
SMILES isomérique |
CN1C[C@@H](OC1=O)CN |
SMILES canonique |
CN1CC(OC1=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



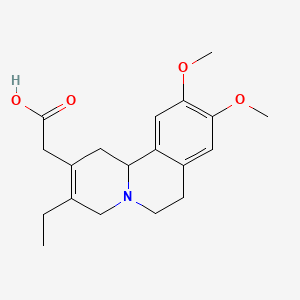
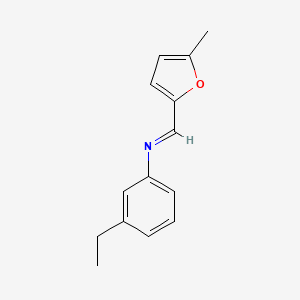
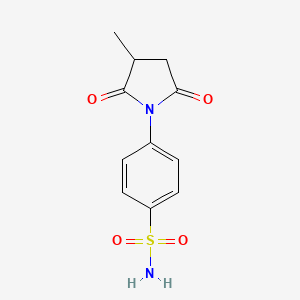

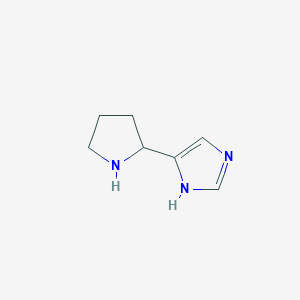
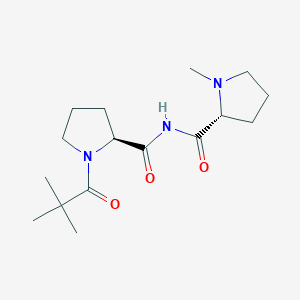
![3-(2,5-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892029.png)


